molecular formula C7H12F2O2 B2651289 2-(3,3-Difluorocyclobutyl)-2-methoxyethanol CAS No. 2355637-06-6

2-(3,3-Difluorocyclobutyl)-2-methoxyethanol

Cat. No.: B2651289
CAS No.: 2355637-06-6
M. Wt: 166.168
InChI Key: WNJLNCRBVTYGCL-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)-2-methoxyethanol is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methoxyethanol group

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-2-methoxyethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyethanol typically involves the cyclization of appropriate precursors followed by fluorination and functional group modifications. One common method includes the reaction of cyclobutyl derivatives with fluorinating agents under controlled conditions to introduce the difluoro substituents. The methoxyethanol group can be introduced through nucleophilic substitution reactions using suitable alcohol derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or other fluorinating reagents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-2-methoxyethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

    Oxidation: Formation of difluorocyclobutanone or difluorocyclobutylic acid.

    Reduction: Formation of difluorocyclobutylmethanol.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The methoxyethanol group may facilitate the compound’s solubility and bioavailability, allowing it to effectively reach its targets within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid
  • 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine
  • Benzyl (3,3-difluorocyclobutyl) (methyl)carbamate

Uniqueness

2-(3,3-Difluorocyclobutyl)-2-methoxyethanol is unique due to its specific combination of a difluorocyclobutyl ring and a methoxyethanol group. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-methoxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-11-6(4-10)5-2-7(8,9)3-5/h5-6,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJLNCRBVTYGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1CC(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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